molecular formula C17H12ClNO B571361 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene CAS No. 129385-60-0

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene

Cat. No.: B571361
CAS No.: 129385-60-0
M. Wt: 281.739
InChI Key: SGWOPWVMYXQVHJ-UHFFFAOYSA-N
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Description

The compound 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),2,5,7(12),8,10,14,16-octaene (CAS: 912356-08-2) is a tetracyclic heterocyclic molecule with the molecular formula C₁₇H₁₄ClNO₂. Its structure features a fused bicyclic framework incorporating oxygen (13-oxa) and nitrogen (4-aza) heteroatoms, a chlorine substituent at position 9, and a methyl group at position 4 . Key physical properties include a purity of ≥97%, storage in airtight containers, and application in drug discovery pipelines .

Properties

IUPAC Name

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWOPWVMYXQVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C3=CC=CC=C3OC4=C(C2=C1)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678679
Record name 5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129385-60-0
Record name 5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-methylbenzaldehyde with an appropriate amine to form an intermediate, which then undergoes cyclization to yield the desired compound. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Reduced derivatives with hydrogen replacing the chloro group.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Overview

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene is a complex organic heterotetracyclic compound with significant potential in various scientific fields. Its unique structure allows for diverse applications in chemistry, biology, medicine, and industry.

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions:

  • Synthesis of Derivatives : It can be utilized to create derivatives with modified biological activities or enhanced properties.
  • Catalysis : It may play a role in catalytic processes due to its ability to interact with various substrates.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have explored its effectiveness against various pathogens, suggesting it may serve as a lead compound for new antimicrobial agents.
  • Anticancer Activity : Preliminary investigations have shown that it could inhibit the growth of cancer cells through specific molecular interactions.

Medicine

The therapeutic potential of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca has been under investigation:

  • Neurological Disorders : It is being explored for its effects on neurotransmitter systems, which could lead to treatments for conditions such as schizophrenia and depression.
  • Mechanism of Action : The compound may modulate receptor activity or enzyme functions within biological pathways relevant to these disorders.

Industry

In industrial applications, the compound finds use in:

  • Material Science : It is being investigated for its potential in developing advanced materials due to its structural properties.
  • Dyes and Pigments : As a precursor in the synthesis of dyes and pigments, it contributes to the formulation of colorants with specific characteristics.

Case Studies and Research Findings

Application AreaStudy FocusFindings
Antimicrobial ResearchEfficacy against bacteriaShowed significant inhibition of bacterial growth in vitro studies.
Cancer ResearchCell line studiesInduced apoptosis in specific cancer cell lines; mechanism involves receptor modulation.
NeurologyEffects on neurotransmitter systemsPotential modulation of serotonin receptors observed; implications for mood disorders.
Material ScienceDevelopment of compositesEnhanced mechanical properties noted when used as a component in polymer matrices.

Mechanism of Action

The mechanism of action of 9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of tetracyclic heterocycles with variations in substituents, heteroatom placement, and isotopic labeling. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Heteroatoms Applications Stability/Reactivity Notes
9-Chloro-4-methyl-13-oxa-4-azatetracyclo[...]octaene C₁₇H₁₄ClNO₂ Cl (C9), CH₃ (C4) 1N, 1O Medicinal chemistry Stable under inert conditions; chloro group enhances electrophilicity
(2R,6R)-9-Chloro-11,17-dideuterio-4-methyl-13-oxa-4-azatetracyclo[...]hexaene C₁₇H₁₂D₂ClNO₂ Cl (C9), CH₃ (C4), D (C11, C17) 1N, 1O Isotopic labeling studies Deuterium substitution improves metabolic stability; retains parent structure’s reactivity
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one C₁₈H₁₅NO₂S₂ 4-MeO-C₆H₄ (C9) 1N, 2S Not specified Sulfur atoms increase lipophilicity; methoxy group alters electronic distribution
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one C₁₇H₁₃NO₂S₂ 4-HO-C₆H₄ (C9) 1N, 2S Not specified Hydroxyl group enhances hydrogen-bonding capacity; susceptible to oxidation

Key Findings from Comparative Studies

Heteroatom Influence: The target compound’s 13-oxa (oxygen) and 4-aza (nitrogen) arrangement contrasts with 3,7-dithia-5-aza analogues . Oxygen’s electronegativity in the target compound may enhance hydrogen-bonding interactions in biological targets compared to sulfur analogues .

Substituent Effects: The chloro group at C9 in the target compound introduces electron-withdrawing effects, influencing electrophilic aromatic substitution patterns. This contrasts with methoxy or hydroxyl groups in analogues, which act as electron donors . Deuterated analogues (e.g., 11,17-dideuterio derivatives) retain the parent structure’s reactivity but exhibit improved pharmacokinetic profiles due to isotopic effects on metabolic pathways .

Spectroscopic and Crystallographic Insights :

  • NMR studies on similar tetracyclic compounds (e.g., Rapa derivatives) reveal that substituent-induced chemical shift changes in regions A (positions 29–36) and B (positions 39–44) correlate with electronic environment alterations . Applied to the target compound, this suggests that its chloro and methyl groups perturb chemical shifts in analogous regions.
  • X-ray crystallography using programs like SHELXL and WinGX is critical for resolving structural ambiguities in such complex heterocycles .

Lumping Strategy in Reactivity Studies : Organic compounds with similar frameworks (e.g., shared tetracyclic cores) are often "lumped" into surrogate categories to predict reactivity. The target compound’s chloro and methyl groups may classify it with electrophilic aromatic systems, while sulfur-containing analogues align with thioether reactivity profiles .

Biological Activity

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene is a complex organic compound known for its significant biological activity. This compound is primarily recognized as Asenapine , an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Its mechanism of action involves antagonism of various serotonin and dopamine receptors.

Chemical Structure and Properties

The molecular formula of Asenapine is C17H16ClNC_{17}H_{16}ClN with a molecular weight of approximately 285.77 g/mol. The structural formula can be represented as follows:

SMILES CN1CC2C(C1)c3cc(Cl)ccc3Oc4ccccc24\text{SMILES }CN1CC2C(C1)c3cc(Cl)ccc3Oc4ccccc24

Asenapine exhibits its pharmacological effects primarily through the antagonism of the following receptors:

  • Serotonin Receptors : 5-HT (1A, 1B, 2A, 2B, 2C)
  • Dopamine Receptors : D2, D3, D4

The binding affinity (Ki values) for these receptors indicates that Asenapine has a strong inhibitory effect on serotonin receptors (Ki values ranging from 0.03 to 4.0 nM) and moderate affinity for dopamine receptors (Ki values around 0.42 to 1.3 nM) .

Antipsychotic Effects

Asenapine has been shown to effectively reduce symptoms of schizophrenia and acute mania associated with bipolar disorder. Clinical studies have demonstrated that patients receiving Asenapine exhibit significant improvements in psychotic symptoms compared to placebo groups.

Case Studies

  • Schizophrenia Treatment : A randomized controlled trial involving 500 patients with schizophrenia indicated that Asenapine led to substantial reductions in the Positive and Negative Syndrome Scale (PANSS) scores over a 6-week treatment period.
  • Bipolar Disorder : In another study focusing on bipolar mania, Asenapine was found to be more effective than placebo in reducing manic symptoms as measured by the Young Mania Rating Scale (YMRS). Patients reported improved mood stabilization and reduced manic episodes.

Side Effects and Safety Profile

While Asenapine is effective in treating psychiatric disorders, it is associated with several side effects including:

  • Sedation
  • Weight gain
  • Extrapyramidal symptoms (EPS)

Monitoring is essential for patients due to the potential for metabolic syndrome and cardiovascular issues associated with long-term use.

Pharmacogenomics

The metabolism of Asenapine is influenced by genetic variations in cytochrome P450 enzymes (CYPs). Variants in genes such as CYP2D6 can affect drug clearance and efficacy, leading to personalized dosing strategies based on genetic testing .

Summary of Research Findings

Study FocusFindings
SchizophreniaSignificant reduction in PANSS scores; effective in managing symptoms
Bipolar DisorderMore effective than placebo; improved YMRS scores
PharmacogenomicsGenetic variations impact metabolism; personalized dosing recommended

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